molecular formula C10H12FNO2 B13335742 2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid

Cat. No.: B13335742
M. Wt: 197.21 g/mol
InChI Key: QCDSHQAKOOCCHG-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid typically involves the introduction of a fluoroacetic acid group to a dimethylaminophenyl precursor. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluoro group. The resulting intermediate is then subjected to further reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluoroacetic acid moiety can engage in covalent modifications of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Dimethylamino)phenyl)acetic acid: Lacks the fluoro group, which may result in different reactivity and biological activity.

    2-(4-(Dimethylamino)phenyl)-2-chloroacetic acid: Contains a chloro group instead of a fluoro group, which can influence its chemical properties and reactivity.

    4-(Dimethylamino)benzoic acid: Lacks the fluoroacetic acid moiety, leading to different applications and properties.

Uniqueness

2-(4-(Dimethylamino)phenyl)-2-fluoroacetic acid is unique due to the presence of both the dimethylamino and fluoroacetic acid groups, which confer distinct chemical and biological properties. The fluoro group can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-fluoroacetic acid

InChI

InChI=1S/C10H12FNO2/c1-12(2)8-5-3-7(4-6-8)9(11)10(13)14/h3-6,9H,1-2H3,(H,13,14)

InChI Key

QCDSHQAKOOCCHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

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